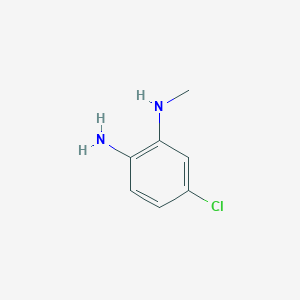

5-Chloro-N1-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKCZOYKZRSPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 84859-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including predicted properties, safety data inferred from closely related analogs, and expected reactivity based on the principles of organic chemistry. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this versatile chemical scaffold.

Introduction and Chemical Identity

This compound, also known as 4-chloro-N1-methyl-1,2-benzenediamine, is a substituted ortho-phenylenediamine. Ortho-phenylenediamines are a class of aromatic compounds recognized as important building blocks in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The presence of a chloro substituent and an N-methyl group on the diamine scaffold is anticipated to modulate its physicochemical properties and reactivity, making it a valuable intermediate for creating diverse molecular libraries for drug discovery and other applications. Notably, this compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Chemical Structure:

A diagram of the chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84859-27-8 | |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| Predicted Boiling Point | 296.5 ± 25.0 °C | [1] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [1] |

| SMILES | CNC1=C(C=CC(=C1)Cl)N |

Synthesis and Purification

A specific, validated protocol for the synthesis of this compound is not detailed in publicly available sources. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach to synthesizing substituted ortho-phenylenediamines involves the reduction of a corresponding ortho-nitroaniline.

Proposed Synthetic Workflow:

A proposed synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

N-Methylation of 4-Chloro-2-nitroaniline: The starting material, 4-chloro-2-nitroaniline, can be methylated on the amino group. This reaction is typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Reduction of the Nitro Group: The resulting 4-chloro-N-methyl-2-nitroaniline can then be reduced to the corresponding diamine. A variety of reducing agents can be employed for this transformation, including:

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Metal-Acid Reduction: A classic method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

-

Work-up and Purification: Following the reduction, the reaction mixture would be neutralized, and the product extracted into an organic solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Analytical Characterization

While specific spectra for this compound are not publicly available, the following are the expected spectroscopic signatures based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group would appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino and methylamino groups and the electron-withdrawing chloro group. The methyl carbon would appear at a characteristic upfield chemical shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 156, with a characteristic isotopic pattern (M+2) at m/z 158 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the methyl group around 2850-3100 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration in the fingerprint region.

Reactivity and Applications in Drug Development

Ortho-phenylenediamines are versatile reagents in organic synthesis. The two adjacent amino groups can readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form various heterocyclic systems.

Expected Reactivity:

Expected reactivity of this compound leading to various heterocyclic systems.

-

Benzimidazole Formation: Reaction with carboxylic acids or aldehydes, often under acidic conditions, will yield substituted benzimidazoles. The N-methyl group will direct the cyclization to form a specific regioisomer. Benzimidazoles are a prominent scaffold in many marketed drugs.

-

Quinoxaline Synthesis: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) will produce substituted quinoxalines, another important heterocyclic motif in medicinal chemistry.

-

Other Heterocycles: Reactions with reagents like phosgene or its equivalents can lead to the formation of benzimidazolones.

The designation of this compound as a "Protein Degrader Building Block" strongly suggests its use in the synthesis of PROTACs. In a typical PROTAC molecule, a ligand for a target protein and a ligand for an E3 ubiquitin ligase are connected by a linker. This diamine could serve as a core component of either the target ligand or the linker, or as a scaffold to connect these different parts.

Safety and Handling

-

Hazard Statements: The compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its structure is well-suited for the construction of diverse heterocyclic compounds, particularly those of interest in drug discovery, such as benzimidazoles and components of protein degraders. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a solid foundation for researchers by summarizing its known attributes, predicting its properties and reactivity, and outlining necessary safety precautions based on available information for related compounds. Further research to fully characterize this compound and explore its applications is warranted.

References

Sources

Spectroscopic Characterization of 5-Chloro-N1-methylbenzene-1,2-diamine: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic profile of 5-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures to offer a robust framework for its characterization.

Introduction

This compound (C₇H₉ClN₂, Molecular Weight: 156.61 g/mol ) is a substituted aromatic diamine.[1] Its structural elucidation relies on a combination of modern spectroscopic techniques. Understanding the expected spectral features is paramount for confirming its identity and purity in a laboratory setting. This guide will detail the anticipated outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal the number of different proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.2 | Multiplet | 3H | Ar-H | The three protons on the aromatic ring will appear in the aromatic region. Their exact shifts and coupling patterns will depend on the electronic effects of the chloro and two amino groups. |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH ₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |

| ~ 3.0 - 4.0 | Broad Singlet | 1H | -NH -CH₃ | The proton of the secondary amine is also expected to be a broad singlet, potentially exchangeable with D₂O. |

| ~ 2.8 - 3.0 | Singlet | 3H | -NH-CH ₃ | The methyl protons, being attached to a nitrogen, will be deshielded and appear as a singlet downfield from typical alkyl protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 150 | Ar-C -NH₂ | The carbon atom attached to the primary amino group will be significantly deshielded. |

| ~ 135 - 145 | Ar-C -NHCH₃ | The carbon atom bonded to the secondary amino group will also be in a similar deshielded region. |

| ~ 115 - 130 | Ar-C -Cl | The carbon bearing the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. |

| ~ 110 - 125 | Ar-C H | The remaining three aromatic carbons will appear in this range. |

| ~ 30 - 35 | -NH-C H₃ | The methyl carbon attached to the nitrogen will be in the typical range for such a group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The procedure for ¹³C NMR is similar to ¹H NMR, with adjustments to the acquisition parameters.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | Primary and Secondary Amines | Two distinct bands may be observed for the symmetric and asymmetric stretching of the -NH₂ group, and a separate band for the -NH- stretch. |

| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Stretching vibrations of the methyl group. |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Stretching of the carbon-nitrogen bond. |

| 800 - 700 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond stretch is typically found in this region. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Ion | Rationale |

| 156/158 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 141/143 | [M - CH₃]⁺ | Loss of the methyl group. |

| 111 | [M - CH₃ - Cl]⁺ | Subsequent loss of a chlorine radical from the above fragment. |

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in the synthesis and characterization of this and related compounds. By understanding the underlying principles of NMR, IR, and MS, and by comparing acquired data to the predictions outlined herein, scientists can confidently verify the structure and purity of their samples.

References

-

Global Substance Registration System. (n.d.). 5-CHLORO-N-METHYLBENZENE-1,2-DIAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-o-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-N-phenylbenzene-1,2-diamine. Retrieved from [Link]

-

NIST. (n.d.). Benzene, chloro-. Retrieved from [Link]

Sources

synthesis and characterization of 5-Chloro-N1-methylbenzene-1,2-diamine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-N1-methylbenzene-1,2-diamine

This guide provides a comprehensive overview of the (CAS No: 84859-27-8), a valuable intermediate in the development of novel pharmaceutical compounds and specialty chemicals.[1] The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for the preparation and validation of this key building block.

Compound Overview and Strategic Importance

This compound, with the molecular formula C₇H₉ClN₂, is a substituted o-phenylenediamine.[2] The strategic placement of the chloro, methylamino, and primary amino groups on the benzene ring imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various heterocyclic systems, such as benzodiazepines and benzimidazoles, which are core scaffolds in many therapeutic agents.[3][4] The precise control over its synthesis and the rigorous confirmation of its structure and purity are paramount to ensuring the quality and efficacy of downstream products.

| Property | Value | Source |

| CAS Number | 84859-27-8 | |

| Molecular Formula | C₇H₉ClN₂ | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CSc1cc(ccc1N)Cl | [2] |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a regioselective, two-step process commencing with 4-chloro-2-nitroaniline. This precursor is readily available and allows for the strategic introduction of the methyl group prior to the reduction of the nitro functionality, which is a common and high-yielding transformation.[5] This approach circumvents the challenges associated with the direct, selective methylation of 4-chloro-o-phenylenediamine, where over-methylation and isomeric mixtures are common pitfalls.[6][7]

The selected pathway involves:

-

N-Methylation: Selective methylation of the amino group of 4-chloro-2-nitroaniline to yield N-methyl-4-chloro-2-nitroaniline.

-

Nitro Group Reduction: Reduction of the nitro group to a primary amine, affording the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Expert Insight: This protocol prioritizes safety, selectivity, and yield. The choice of dimethyl sulfate for methylation is cost-effective, though it is highly toxic and must be handled with extreme care. The use of potassium carbonate as a base is crucial to deprotonate the aniline, facilitating nucleophilic attack. The subsequent reduction using tin(II) chloride is a classic and reliable method for converting aromatic nitro compounds to anilines, particularly effective in the presence of other functional groups.[8]

Step 1: Synthesis of N-Methyl-4-chloro-2-nitroaniline

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-nitroaniline (17.26 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 100 mL of acetone.

-

Methylation: Stir the suspension vigorously. From the dropping funnel, add dimethyl sulfate (13.88 g, 0.11 mol) dropwise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from ethanol to yield N-methyl-4-chloro-2-nitroaniline as a yellow-orange solid.[9]

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the synthesized N-methyl-4-chloro-2-nitroaniline (18.66 g, 0.1 mol) in 150 mL of ethanol.

-

Reduction: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (80 g, 0.35 mol) in 100 mL of concentrated hydrochloric acid (HCl) portion-wise. The reaction is highly exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction Completion: After the addition, continue to stir the mixture at 50-60°C for 2-3 hours. The color of the solution should change from yellow/orange to a lighter shade.

-

Work-up and Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize by adding a 40% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 10-12. This will precipitate tin hydroxides. Caution: This step is highly exothermic.

-

Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate (3 x 50 mL). Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Final Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if required.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Caption: Integrated analytical workflow for compound characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Expected Results | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.8-7.2 (m, 3H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.8 (br s, 1H, -NHCH₃), 2.85 (s, 3H, -CH₃) | The aromatic protons will appear as multiplets. The amine protons are broad and may exchange with D₂O. The methyl group appears as a sharp singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140-145 (C-N), 115-130 (Ar-C), ~31 (CH₃) | Aromatic carbons will be in the typical downfield region. The aliphatic methyl carbon will be significantly upfield. |

| Mass Spec. (EI) | m/z 156 (M⁺), 158 (M⁺+2) | The molecular ion peak (M⁺) corresponds to the molecular weight. The M⁺+2 peak, with an intensity of approximately one-third of M⁺, is characteristic of a monochlorinated compound.[10] |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620 (C=C stretch), 800-850 (C-Cl stretch) | The distinct N-H stretching bands confirm the presence of both primary and secondary amines. The C-Cl stretch provides evidence of halogenation.[11] |

| HPLC | Single major peak (>98% purity) | Demonstrates the purity of the isolated compound. |

Safety and Handling

Substituted anilines and their precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All synthetic steps should be performed in a well-ventilated fume hood. Dimethyl sulfate is a potent carcinogen and highly corrosive; specialized handling procedures are required. Waste should be disposed of according to institutional and local regulations.

Conclusion

This guide outlines a reliable and verifiable pathway for the . By adhering to the detailed protocols and employing the described analytical techniques, researchers can confidently produce and validate this important chemical intermediate for its application in pharmaceutical research and development and other advanced scientific fields.

References

-

Journal of the Chemical Society, Chemical Communications. (n.d.). New route to nucleophilically substituted o-phenylenediamines. RSC Publishing. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). New Route to Nucleophilically Substituted o-Phenylenediamines. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

-

Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

-

GSRS. (n.d.). 5-CHLORO-N-METHYLBENZENE-1,2-DIAMINE. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1955). A new route to N-substituted o-phenylenediamines. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-N-phenylbenzene-1,2-diamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro-N1-phenylbenzene-1,2-diamine. Retrieved from [Link]

- Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.

-

ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Retrieved from [Link]

-

MDPI. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples and synthetic routes of N-substituted 2-aminobenzimidazoles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methyl-o-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 5-Chloro-N1-methylbenzene-1, 2-diamine, min 98%, 100 mg. Retrieved from [Link]

-

PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

-

American Elements. (n.d.). 5-chloro-N1-phenylbenzene-1,2-diamine. Retrieved from [Link]

- Google Patents. (n.d.). CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.

-

NIST. (n.d.). Benzene, chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-methyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-M-phenylenediamine. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenediamine, 4-chloro-. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-methyl-. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-chloro-N-methyl-2-nitroaniline | C7H7ClN2O2 | CID 2736836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, chloro- [webbook.nist.gov]

- 11. 5-Chloro-N-phenylbenzene-1,2-diamine | C12H11ClN2 | CID 526554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]

reactivity and stability of 5-Chloro-N1-methylbenzene-1,2-diamine

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-N1-methylbenzene-1,2-diamine

Abstract

This compound (CAS: 84859-27-8) is a substituted aromatic diamine that serves as a highly valuable and versatile building block in synthetic chemistry.[1][2] Its unique arrangement of a primary amine, a secondary N-methylamine, and a chloro substituent on a benzene ring imparts a nuanced profile of reactivity and stability. This guide provides a comprehensive analysis of its chemical behavior, focusing on the stability considerations essential for its storage and handling, and exploring its reactivity, particularly in the synthesis of heterocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists who utilize this reagent in the design and execution of complex synthetic pathways.

Chemical Identity and Significance

This compound, also known as 4-chloro-N1-methyl-1,2-benzenediamine, is an organic compound with the chemical formula C₇H₉ClN₂.[2] Its structure is characterized by a 1,2-diamine substitution pattern on a chlorobenzene core, with one of the amino groups being N-methylated.

Caption: 2D representation of this compound.

The strategic placement of these functional groups makes it a precursor for a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and benzodiazepines. Analogous substituted o-phenylenediamines (OPDs) are recognized as key intermediates in the synthesis of pharmaceuticals, including inhibitors of HIV-1 reverse transcriptase, highlighting the compound's potential in drug discovery and development.[3][4]

Chemical Stability and Handling

The stability of this compound is primarily influenced by the susceptibility of the diamine functionality to oxidation. This is a characteristic feature of the broader class of o-phenylenediamines.[4][5]

2.1 Oxidative and Atmospheric Stability

Exposure to atmospheric oxygen can lead to gradual oxidation of the amino groups, resulting in the formation of colored, polymeric impurities. This degradation is often visually apparent as samples darken over time, shifting from a light tan or grey to a darker brown or purple hue.[5][6] This process can be accelerated by the presence of light and trace metals. Phenylenediamines are known to be particularly susceptible to oxidation, which can create challenges for sample stability and analysis.[7]

2.2 Recommended Storage and Handling Protocols

To preserve the integrity of the compound, stringent storage and handling procedures are necessary. The general principles for maintaining the stability of OPDs are directly applicable.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen, preventing oxidative degradation.[8] |

| Temperature | Room temperature or refrigerated (2-8°C). | Slows the rate of potential degradation pathways.[3] |

| Light | Store in amber vials or in a dark place. | Prevents photolytically-induced oxidation and degradation. |

| Purity | Use high-purity, metal-free solvents and reagents. | Trace metal impurities can catalyze oxidation of the diamine functional groups. |

digraph "handling_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="transparent", size="7.5,3!", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Receive Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; check [label="Check Appearance\n(Color, Form)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; good [label="Store Under Inert Gas\nin Dark Location", fillcolor="#34A853", fontcolor="#FFFFFF"]; bad [label="Consider Purification\n(e.g., Recrystallization)\nor Immediate Use", fillcolor="#EA4335", fontcolor="#FFFFFF"]; use [label="Dispense in Glovebox\nor under Inert Gas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; finish [label="Reseal Tightly\nReturn to Storage", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Edges start -> check; check -> good [label=" Light color,\ncrystalline "]; check -> bad [label=" Dark/discolored "]; good -> use; bad -> use; use -> finish;

}

Caption: Recommended workflow for handling and storing the compound.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its three key functional components: the primary amine (-NH₂), the secondary N-methylamine (-NHCH₃), and the chloro-substituted aromatic ring.

3.1 Nucleophilicity and Heterocycle Formation

The defining characteristic of this molecule is its function as a binucleophile, making it an excellent precursor for forming five- and six-membered heterocyclic rings.

-

Differential Reactivity: The two nitrogen atoms exhibit different reactivity profiles. The secondary N-methylamine is generally more electron-rich (more nucleophilic) due to the electron-donating nature of the methyl group. However, it is also more sterically hindered than the primary amine. This difference can be exploited for regioselective reactions.

-

Benzimidazole Synthesis: The most common application for OPDs is the condensation with aldehydes or carboxylic acids to form benzimidazoles.[4] The reaction with an aldehyde typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and aromatization.

Caption: Generalized mechanism for benzimidazole synthesis.

-

Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) leads to the formation of quinoxalines, another important class of heterocycles.[4]

3.2 Electrophilic Aromatic Substitution

The aromatic ring itself can undergo electrophilic substitution, although this is less common than reactions at the amine sites. The directing effects of the substituents must be considered collectively.

Caption: Influence of substituents on the aromatic ring's reactivity.

The two amino groups are powerful activating ortho, para-directors, while the chlorine atom is a deactivating ortho, para-director. The net effect is a strongly activated ring. The positions ortho and para to the amino groups (C3 and C6) are the most electron-rich and thus the most likely sites for electrophilic attack, assuming steric factors permit the approach of the electrophile.

Experimental Protocols

The following protocols are representative examples designed to illustrate the handling and reactivity of the title compound.

4.1 Protocol: Synthesis of 2-Aryl-6-chloro-1-methyl-1H-benzimidazole

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., Benzaldehyde, 1.05 eq)

-

Ethanol (or Acetic Acid as solvent)

-

Sodium metabisulfite (Na₂S₂O₅) (0.1 eq, as a mild oxidant/catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and the aromatic aldehyde.

-

Solvent Addition: Add ethanol (approx. 0.2 M concentration).

-

Catalyst Addition: Add sodium metabisulfite. Rationale: This reagent facilitates the oxidative cyclization to the final aromatic product.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting diamine is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add ethyl acetate and saturated sodium bicarbonate solution. Separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification & Validation:

-

Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water).

-

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the two broad amine signals and the appearance of characteristic aromatic signals for the new benzimidazole ring are key indicators of success.

-

4.2 Protocol: Assessment of Oxidative Stability

This protocol provides a simple method to qualitatively assess the stability of the compound under atmospheric conditions.

Materials:

-

This compound

-

Two small, clear glass vials

-

HPLC-grade methanol

-

TLC plates (silica gel)

-

Nitrogen or Argon source

Procedure:

-

Sample Preparation:

-

Sample A (Inert): In a glovebox or under a stream of nitrogen, place ~10 mg of the diamine into a vial. Seal the vial tightly after flushing with inert gas.

-

Sample B (Air): Place ~10 mg of the diamine into a second vial, leaving it open to the air.

-

-

Storage: Place both vials on a lab bench exposed to ambient light and temperature.

-

Monitoring (Time Points: 0h, 24h, 72h, 1 week):

-

At each time point, observe the samples for any color change.

-

Dissolve a small amount (~1 mg) from each vial in 1 mL of methanol.

-

Spot both solutions on a single TLC plate and elute with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Visualize the plate under UV light (254 nm).

-

-

Analysis:

-

The spot from Sample A should remain largely unchanged, showing a single major spot corresponding to the pure compound.

-

The spot from Sample B will likely show the formation of new, lower Rf spots or streaking from the baseline over time, indicative of the formation of more polar, colored degradation products. This provides a direct, visual confirmation of its oxidative instability.

-

Conclusion

This compound is a potent synthetic intermediate whose utility is directly linked to a clear understanding of its stability and reactivity. Its susceptibility to oxidation necessitates careful handling and storage under inert conditions to ensure reproducibility in synthetic applications. The differential nucleophilicity of its two amino groups, combined with the electronic effects of the chloro-substituent, provides a platform for the regioselective synthesis of a diverse array of complex heterocyclic structures. The protocols and principles outlined in this guide offer a framework for leveraging the unique chemical properties of this compound to advance research and development in medicinal and materials chemistry.

References

- Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives.

- PubChem. 5-Chloro-N-phenylbenzene-1,2-diamine.

- Sigma-Aldrich. 5-Chloro-N1-phenylbenzene-1,2-diamine.

- Pharmaffiliates. 5-Chloro-N1-phenylbenzene-1,2-diamine.

- American Elements. 5-chloro-N1-phenylbenzene-1,2-diamine.

- BLDpharm. This compound.

- Google Patents. A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.

- RSC Publishing. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones.

- ChemRxiv. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Conc.

- ResearchGate. (2025). DFT study of the reaction sites of N, N '-substituted p-phenylenediamine antioxidants.

- Global Substance Registration System. 5-CHLORO-N-METHYLBENZENE-1,2-DIAMINE.

- Biosynth. This compound.

- ResearchGate. The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes.

- National Toxicology Program. RoC Profile: 4-Chloro-o-phenylenediamine.

- Sigma-Aldrich. 4-Methyl-o-phenylenediamine purum, = 98.0 NT.

- LookChem. o-PHENYLENEDIAMINE.

- Carl ROTH. Safety Data Sheet: Chlorobenzene.

- ResearchGate. Reaction with o‐phenylenediamine.

- OSHA. m-, o-, and p-Phenylenediamine.

- Guidechem. 4-Chloro-o-phenylenediamine 95-83-0 wiki.

- Wikipedia. Benzotriazole.

- Wikipedia. o-Phenylenediamine.

- Google Patents. Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

- PubChem. 4-Chloro-M-phenylenediamine.

Sources

- 1. 84859-27-8|this compound|BLD Pharm [bldpharm.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. manavchem.com [manavchem.com]

- 6. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. osha.gov [osha.gov]

- 8. chemrxiv.org [chemrxiv.org]

Core Topic: Solubility Profile of 5-Chloro-N1-methylbenzene-1,2-diamine in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in modern organic synthesis. For researchers and drug development professionals, a deep understanding of a compound's solubility is a critical prerequisite for successful process development, from reaction optimization and purification to final formulation. This document synthesizes theoretical principles with actionable experimental protocols. It explores the physicochemical drivers of the compound's solubility, presents a qualitative solubility profile in a range of common organic solvents, and provides a robust, self-validating methodology for precise experimental solubility determination. The objective is to equip scientists with the foundational knowledge and practical tools to make informed solvent-selection decisions.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic diamine with significant utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structure, featuring both electron-donating and electron-withdrawing groups, makes it a versatile synthon. However, the successful application of this compound is fundamentally dependent on its behavior in solution.

Solubility dictates reaction kinetics, influences impurity profiles, and governs the efficiency of crystallization and chromatographic purification. In later-stage drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of biopharmaceutical classification and formulation design[1][2]. An incomplete understanding of solubility can lead to failed batches, low yields, and significant delays in development timelines. This guide addresses this critical need by providing a detailed examination of the factors governing the solubility of this compound.

Theoretical Framework: A Molecular-Level Perspective

The principle of "like dissolves like" provides the foundation for predicting solubility. This is an expression of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound contains several distinct functional groups that dictate its interactions with different types of solvents.

-

Aromatic Benzene Ring: This core structure is nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through London dispersion forces.

-

Chloro Group (-Cl): As an electronegative substituent, the chloro group induces a dipole moment on the aromatic ring, increasing the overall polarity of the molecule compared to its non-halogenated parent.

-

Methyl Group (-CH₃): The N-methyl group is a small, nonpolar alkyl substituent. While it adds some lipophilicity, its primary impact is electronic and steric, slightly modulating the basicity and hydrogen-bonding capability of the secondary amine.

The combination of a nonpolar aromatic core with highly polar, hydrogen-bonding amine groups and a polar chloro group results in a molecule with a complex and versatile solubility profile. It is expected to be most soluble in polar solvents that can effectively solvate both the polar functional groups and, to a lesser extent, the aromatic ring.

The following diagram illustrates the logical workflow for selecting a solvent based on these molecular interactions.

Caption: Logical workflow for predicting solubility based on intermolecular forces.

Qualitative Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol / Ethanol | Polar Protic | Very Soluble | Excellent hydrogen bond donors and acceptors, effectively solvating the polar amine groups. |

| Isopropanol | Polar Protic | Soluble | Good hydrogen bonding capability, but increased alkyl chain size slightly reduces polarity compared to methanol. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | Despite hydrogen bonding, the large, nonpolar aromatic backbone significantly limits aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar solvent with a strong ability to accept hydrogen bonds from the amine groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, a highly polar solvent capable of strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Soluble | Moderately polar ketone that can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Soluble | Polar solvent, but less effective at solvating strong hydrogen bond donors compared to DMSO or DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Cyclic ether with moderate polarity, effective at dissolving compounds with mixed polarity. |

| Dichloromethane (DCM) | Halogenated | Soluble | A versatile solvent of intermediate polarity that can engage in dipole-dipole interactions. |

| Ethyl Acetate | Ester | Moderately Soluble | Intermediate polarity makes it a common solvent for extraction and chromatography. |

| Toluene | Aromatic Nonpolar | Sparingly Soluble | The aromatic ring can interact favorably with the solute's benzene ring, but it cannot effectively solvate the polar amine groups. |

| Hexane / Heptane | Aliphatic Nonpolar | Insoluble | Lacks the polarity required to overcome the strong intermolecular forces of the solute's crystal lattice. |

Experimental Protocol for Equilibrium Solubility Determination

The most reliable solubility data is generated through careful experimentation. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[2][5] The following protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Pillars of Trustworthiness:

-

Purity of Materials: Use the highest purity solute and solvent available. Any impurities can affect the measured solubility.[2]

-

Attainment of Equilibrium: The system must be agitated long enough to ensure the solution is truly saturated. This must be experimentally verified.[1][5]

-

Accurate Analysis: The analytical method used for quantification must be specific, accurate, and validated.

Materials & Equipment:

-

This compound (purity >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable validated analytical instrument)

Experimental Workflow:

Caption: A robust workflow for experimental equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add a known volume of the test solvent (e.g., 5.00 mL). Add an amount of this compound that is well in excess of its expected solubility to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the vials for an extended period. To validate the attainment of equilibrium, set up parallel experiments to be stopped at different time points (e.g., 24, 48, and 72 hours).[6]

-

Sampling and Filtration: After the specified time, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes within the temperature-controlled environment. Carefully withdraw an aliquot of the clear supernatant with a syringe and immediately pass it through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all particulate matter.[5]

-

Dilution: Weigh the filtered sample to determine its volume (if density is known) or mass. Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration into the linear working range of your analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC method against a multi-point calibration curve prepared from a stock solution of known concentration.

-

Calculation and Validation: Calculate the concentration of the original, undiluted filtrate. This value is the equilibrium solubility. To validate that equilibrium was reached, compare the solubility values from the different time points (e.g., 48h vs. 72h). The values should be statistically identical, indicating that the solution was fully saturated.

Conclusion

This compound is a molecule of moderate to high polarity, with its solubility being dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic and polar aprotic organic solvents, with limited solubility in nonpolar media. While this guide provides a strong theoretical and qualitative foundation, the provided experimental protocol is essential for generating the precise, reliable quantitative data required for rigorous scientific and process development. Adherence to this self-validating methodology will ensure that any decisions based on solubility data are sound, mitigating risks in scale-up, purification, and formulation.

References

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

N1,N4-diphenylbenzene-1,4-diamine | Solubility of Things. Solubility of Things. [Link]

-

Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]

-

Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. World Health Organization. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [Link]

-

Amine. Wikipedia. [Link]

-

Solubility of the Sulfonamides in Aqueous and Nonaqueous Systems. IUPAC-NIST Solubility Data Series. [Link]

-

Amines. National Council of Educational Research and Training. [Link]

Sources

discovery and history of substituted o-phenylenediamines

An In-Depth Technical Guide to the Discovery and History of Substituted o-Phenylenediamines

Abstract

o-Phenylenediamine (OPD), a simple aromatic diamine, represents a cornerstone in the synthesis of a vast array of heterocyclic compounds that are pivotal to medicinal chemistry, materials science, and industrial applications. Its discovery in the 19th century and the subsequent development of methods to introduce substituents onto its aromatic core have unlocked access to countless molecular scaffolds, most notably benzimidazoles and quinoxalines. This guide provides a comprehensive overview of the historical discovery of o-phenylenediamine, traces the evolution of synthetic strategies for its substitution, and examines the profound impact these derivatives have had on drug development and other scientific fields. We will explore the causality behind key experimental choices, detail foundational synthetic protocols, and illustrate the logical progression from a fundamental chemical reagent to a critical building block for complex, functional molecules.

Introduction: The o-Phenylenediamine Scaffold - A Cornerstone of Heterocyclic Chemistry

o-Phenylenediamine, with its formula C₆H₄(NH₂)₂, is characterized by two amino groups positioned on adjacent carbon atoms of a benzene ring.[1] This unique ortho arrangement imbues the molecule with remarkable reactivity, making it an exceptionally versatile precursor for the synthesis of numerous fused heterocyclic systems.[1][2] The nucleophilicity of the adjacent amines allows for facile condensation reactions with a variety of electrophilic partners containing two reactive centers, such as carboxylic acids, aldehydes, and α-dicarbonyl compounds. This reactivity is the foundation for its widespread use in creating stable, aromatic five- and six-membered heterocyclic rings fused to the original benzene ring.[3][4] The exploration of substituted o-phenylenediamines has been a primary driver in the expansion of chemical libraries, leading to the discovery of compounds with significant biological activity and material properties.[5][6]

View Diagram: The Versatility of the o-Phenylenediamine Core

Caption: Core heterocyclic scaffolds derived from o-phenylenediamine.

Chapter 1: The Dawn of Aromatic Chemistry - Discovery and Early Synthesis of o-Phenylenediamine

The story of o-phenylenediamine is intrinsically linked to the flourishing of organic chemistry in the mid-19th century. Following the isolation of aniline from coal tar and the development of reactions to manipulate aromatic compounds, chemists began to explore di-substituted benzene derivatives.

Early Synthetic Routes: The Reduction of o-Nitroaniline

The most direct and historically significant method for preparing o-phenylenediamine is the reduction of o-nitroaniline. The latter could be synthesized via the nitration of acetanilide followed by hydrolysis, a route necessary to control the position of the nitro group and prevent oxidation of the amino group.[7] Early reduction methods were often harsh, employing strong reducing agents that required careful control.[8]

Common industrial and laboratory preparations involved the reduction of 2-nitroaniline, which itself is typically generated by treating 2-nitrochlorobenzene with ammonia.[1] In the lab, this reduction was often effected with zinc powder in ethanol.

| Reduction Method | Reagents | Key Characteristics | Reference |

| Metal-Acid Reduction | Tin (Sn) and Hydrochloric Acid (HCl) | A classic, robust method, though it generates significant metallic waste. | [8] |

| Stannous Chloride | Stannous Chloride (SnCl₂) and HCl | A milder alternative to tin metal, often used for sensitive substrates. | [8] |

| Zinc Dust Reduction | Zinc (Zn) Dust and Alkali (e.g., NaOH) in Ethanol | A widely used laboratory procedure; the reaction can be vigorous.[8] | [1][8] |

| Sodium Hydrosulfite | Sodium Hydrosulfite (Na₂S₂O₄) and NaOH | A useful method for purification, as it can reduce colored oxidation byproducts. | [8][9] |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | A clean, modern, and highly efficient method, now standard in industrial processes. | [6][9] |

These early methods, while effective, often suffered from drawbacks such as harsh conditions, the generation of significant waste, and product purification challenges due to the susceptibility of o-phenylenediamine to air oxidation, which causes samples to darken.[1][9] Purification often involves treatment with a reducing agent like sodium hydrosulfite (dithionite) and activated carbon to remove colored impurities.[1]

Chapter 2: The Art of Substitution - Evolving Strategies for Derivatization

The true potential of o-phenylenediamine chemistry was realized with the development of methods to introduce a wide variety of functional groups onto the aromatic ring. This allowed for the fine-tuning of the electronic and steric properties of the resulting heterocyclic products, a critical aspect of modern drug design. The primary challenge has always been regioselectivity—controlling the precise location of the new substituents.

Synthesis from Substituted Precursors: The Dominant Strategy

Direct electrophilic substitution on the o-phenylenediamine ring is often problematic. The two powerful electron-donating amino groups make the ring highly activated and susceptible to over-reaction and oxidation. Therefore, the most reliable and widely practiced strategy is to begin with an already substituted benzene derivative and introduce the two amino groups in the correct ortho relationship. This multi-step approach provides unparalleled control over the final substitution pattern.

A common and robust workflow involves the nitration of a substituted benzene, followed by the reduction of the nitro group to an amine.[10] This can be expanded to introduce two nitro groups, which are then subsequently reduced.

View Diagram: General Workflow for Synthesizing Substituted o-Phenylenediamines

Caption: A common synthetic pathway to access substituted o-phenylenediamines.

This precursor-based approach allows chemists to leverage the vast catalog of commercially available substituted benzenes to create a diverse library of o-phenylenediamine derivatives.

Modern Synthetic Advances

While the classical nitration-reduction sequence remains a workhorse, modern organic chemistry has introduced more sophisticated and "green" methodologies.

-

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the direct formation of C-N bonds, providing alternative routes to substituted anilines and diamines from aryl halides.[10]

-

Aerobic Oxidative Synthesis: Recent research has focused on developing methods that use air as a green oxidant. For instance, an iodine and copper co-catalyzed method has been developed for the direct conversion of cyclohexanones into substituted o-phenylenediamines, avoiding pre-functionalized arenes.[10]

Chapter 3: From Reagent to Remedy - The Impact of Substituted o-Phenylenediamines

The ability to synthesize a wide range of substituted o-phenylenediamines has had a profound impact on several scientific disciplines, most notably medicinal chemistry.

The Benzimidazole Revolution

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is one of the most fundamental and powerful reactions in heterocyclic chemistry, yielding the benzimidazole scaffold.[11][12] This bicyclic system is a "privileged scaffold" in drug discovery, as its derivatives are known to interact with a wide range of biological targets.[12]

-

Anthelmintic Drugs: The anthelmintic drug Thiabendazole is a classic example of a simple but effective benzimidazole derived from OPD chemistry.

-

Proton Pump Inhibitors: Blockbuster drugs for treating acid reflux, such as Omeprazole, are based on a substituted benzimidazole core.

-

Antiviral and Anticancer Agents: Numerous benzimidazole derivatives have been investigated and developed as antiviral, anticancer, and anti-inflammatory agents.[12]

Mechanism of Benzimidazole Formation from an Aldehyde

The reaction proceeds via a condensation mechanism. The initial step is a nucleophilic attack by one of the amine groups on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is followed by the formation of a Schiff base (imine) upon dehydration. An intramolecular cyclization then occurs as the second amino group attacks the imine carbon. The final step is an oxidative aromatization (often facilitated by the oxidant or air) to yield the stable benzimidazole ring.[13]

View Diagram: Mechanism of Benzimidazole Formation

Caption: Reaction mechanism for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-Benzimidazole via Condensation

This protocol describes a general and robust method for synthesizing a 2-substituted benzimidazole from a substituted o-phenylenediamine and an aromatic aldehyde, a reaction that exemplifies the core utility of these building blocks.[4][13]

Objective: To synthesize a 2-aryl-benzimidazole derivative via the oxidative condensation of a substituted o-phenylenediamine and an arylaldehyde.

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as oxidant (0.6 mmol)[13]

-

Acetonitrile (CH₃CN), solvent grade (5-10 mL)

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required) or microwave reactor

-

Thin-Layer Chromatography (TLC) plate and chamber

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In an open Erlenmeyer flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a minimal amount of acetonitrile.[13]

-

Addition of Oxidant: To the stirring solution, add DDQ (0.6 mmol, 0.14 g).[13] The choice of oxidant is critical; DDQ is effective under mild conditions. Other systems like H₂O₂/HCl or even air can be used, but may require different conditions.[13]

-

Reaction Execution: The mixture can be stirred at room temperature, heated to reflux, or irradiated in a microwave oven.[13] Microwave irradiation often significantly shortens reaction times.[13]

-

Monitoring: The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new, typically fluorescent, product spot indicates reaction progression.

-

Work-up and Isolation: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then treated with a suitable solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (like saturated NaHCO₃) to remove acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-benzimidazole.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating protocol, incorporating reaction monitoring and standard purification and characterization steps, ensures the reliable synthesis and verification of the target compound, reflecting the rigorous standards of modern synthetic chemistry.

Conclusion

The journey of substituted o-phenylenediamines from their 19th-century origins to their current status as indispensable building blocks is a testament to the power of synthetic organic chemistry. The initial challenge of simply preparing the parent molecule gave way to the more nuanced art of regioselective substitution. The development of robust, precursor-based synthetic strategies has provided chemists with a reliable toolkit to craft an immense diversity of derivatives. This capability has been a direct catalyst for major breakthroughs in drug discovery, leading to vital medicines that leverage the privileged benzimidazole scaffold. As synthetic methods continue to evolve toward greater efficiency and sustainability, the legacy and utility of substituted o-phenylenediamines in science and technology are certain to expand even further.

References

- Hofmann Rearrangement | Thermo Fisher Scientific - ES. (n.d.).

- Hofmann Rearrangement | Thermo Fisher Scientific - CA. (n.d.).

- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). MDPI.

- Hofmann rearrangement. (n.d.). Wikipedia.

- o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure.

- o-Phenylenediamine. (n.d.). Wikipedia.

- Verma, M., Sharma, R., & Tangri, A. (2020). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine.

- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.

- Griess test. (n.d.). Wikipedia.

- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie.

- Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (n.d.). Taylor & Francis.

- Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. (n.d.). Bentham Science.

- o-Phenylenediamine flaked, 99.5 95-54-5. (n.d.). Sigma-Aldrich.

- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.

- Hoffmann bromamide degradation reaction. (n.d.). Khan Academy.

- Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. (n.d.). Griffith Research Online.

- Sun, Y., Tang, S., Zhao, B., & Jiao, N. (2025).

- Process for preparing o-phenylenediamine. (n.d.). Google Patents.

- Griess Reagent System. (n.d.). Promega Corporation.

- Synthetic approaches to benzimidazoles from O- phenylenediamine: A liter

- o-Phenylenediamine (OPD) Synthesis. (n.d.). Benchchem.

- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2025). Current Chemistry Letters.

- New route to nucleophilically substituted o-phenylenediamines. (n.d.). RSC Publishing.

- O-phenylenediamine: Significance and symbolism. (2025).

- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Synthesis of o-phenylene diamine. (n.d.). PrepChem.com.

- Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. (n.d.).

- o-Phenylenediamine. (n.d.). PubChem.

- Substituted o-phenylenediamine compounds. (n.d.). Google Patents.

- o-Phenylenediamine. (n.d.). Chem-Impex.

- O-Phenylenediamine – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Conc. (n.d.). ChemRxiv.

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. O-phenylenediamine: Significance and symbolism [wisdomlib.org]

- 3. o-フェニレンジアミン flaked, 99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EP0095355A1 - Substituted o-phenylenediamine compounds - Google Patents [patents.google.com]

- 7. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ijariie.com [ijariie.com]

- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Unlocking the Potential of 5-Chloro-N1-methylbenzene-1,2-diamine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine, represents a versatile yet underexplored building block in synthetic chemistry. Its unique trifunctional nature, featuring a chloro substituent, a primary amine, and a secondary N-methylamine, offers a rich landscape for chemical derivatization and the development of novel molecules with significant potential in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of this compound, proposing promising research avenues grounded in the established reactivity of its constituent functional groups and the known applications of structurally similar molecules. We will delve into detailed synthetic strategies, explore potential therapeutic targets for its derivatives, and present robust experimental protocols to empower researchers in their quest for innovation.

Introduction: The Strategic Value of a Trifunctional Scaffolding

Aromatic diamines are foundational precursors in the synthesis of a vast array of heterocyclic compounds and polymers. The strategic placement of a chlorine atom and an N-methyl group on the phenylenediamine scaffold in this compound introduces specific steric and electronic properties that can be leveraged to fine-tune the characteristics of its derivatives.

-

The Chloro Group: This electron-withdrawing substituent can modulate the pKa of the amino groups, influencing their nucleophilicity and reactivity. Furthermore, the presence of a halogen atom provides a handle for further functionalization through cross-coupling reactions and can enhance the biological activity of resulting compounds through halogen bonding and improved metabolic stability.

-

The N-methyl Group: The methyl group on one of the amine functions introduces steric hindrance, which can direct reactions to the unsubstituted primary amine, enabling regioselective synthesis. In a biological context, N-methylation can significantly impact a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic fate.

-

The Ortho-diamine Moiety: This arrangement is the gateway to a multitude of cyclocondensation reactions, providing access to important heterocyclic systems such as benzimidazoles, quinoxalines, and phenazines, which form the core of many pharmaceutically active compounds.

This guide will systematically explore the synthetic utility and potential applications stemming from this unique combination of functional groups.

Physicochemical Properties and Toxicological Considerations

While specific experimental data for this compound is scarce, we can infer its general properties and potential hazards based on related compounds.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₇H₉ClN₂ | Confirmed by chemical suppliers.[1] |

| Molecular Weight | 156.61 g/mol | Confirmed by chemical suppliers.[1] |

| Appearance | Likely a solid at room temperature | Phenylenediamines are often solids. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | Aromatic amines generally exhibit good solubility in organic solvents. |

| pKa | Two pKa values for the two amino groups. The primary amine is expected to be more basic than the N-methylated amine. The chloro group will lower the basicity of both amines compared to the unsubstituted diamine. | Electron-withdrawing effect of the chloro group and the electronic effect of the N-methyl group. |

Toxicological Profile: A Word of Caution

Chlorinated aromatic amines are a class of compounds that warrant careful handling due to their potential toxicity. Studies on various chloroanilines have demonstrated hematotoxicity, and some are considered genotoxic.[2][3][4][5] Phenylenediamines, in general, can be skin sensitizers. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways: Accessing the Core Scaffold

The primary challenge in synthesizing this compound is achieving selective mono-N-methylation of 4-chloro-o-phenylenediamine. Several strategies can be envisioned, primarily involving a two-step process of N-methylation of a protected precursor followed by reduction.

Proposed Synthetic Route

A plausible and efficient route involves the initial N-methylation of 2-amino-4-chloro-nitroaniline, followed by the reduction of the nitro group. This approach circumvents the issue of over-methylation of the diamine.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: N-methylation of 2-amino-4-chloro-nitroaniline

This protocol is adapted from general methods for the N-methylation of aromatic amines.[6]

Materials:

-

4-Chloro-2-nitroaniline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-chloro-2-nitroaniline (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Slowly add methyl iodide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude N-methyl-4-chloro-2-nitroaniline.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Detailed Experimental Protocol: Reduction of N-Methyl-4-chloro-2-nitroaniline

This protocol is based on standard nitro group reduction methods.[7]

Materials:

-

N-Methyl-4-chloro-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Dichloromethane (DCM)

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of N-methyl-4-chloro-2-nitroaniline (1 equivalent) in ethanol, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield this compound. The product can be further purified by column chromatography if necessary.

Potential Research Area 1: Medicinal Chemistry - A Gateway to Bioactive Heterocycles

The ortho-diamine functionality is a well-established precursor for the synthesis of benzimidazoles and quinoxalines, two classes of heterocycles with a broad spectrum of pharmacological activities.

Synthesis of Novel Benzimidazole Derivatives

Benzimidazoles are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The reaction of this compound with various aldehydes or carboxylic acids can lead to a library of novel 1-methyl-6-chloro-benzimidazole derivatives.

Caption: General scheme for the synthesis of benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights:

-